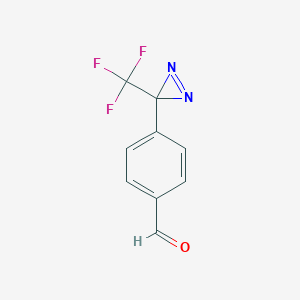

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

Description

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde (CAS: 128886-88-4) is a photoaffinity labeling reagent widely used in chemical biology and medicinal chemistry. Its structure combines a trifluoromethyl-diazirine group, which generates carbenes upon UV irradiation (~350 nm), and a benzaldehyde moiety for site-specific conjugation via reductive alkylation or Schiff base formation . This compound is synthesized through oxidation of alcohol precursors (e.g., (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol) using reagents like MnO₂ or DMSO/oxalyl chloride . Key applications include studying protein-ligand interactions and developing trifunctional probes for click chemistry-based target identification .

Properties

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXUIWNFGIROFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462649 | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128886-88-4 | |

| Record name | 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128886884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Y0SS65WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three key components:

-

Benzaldehyde backbone : Provides the aromatic framework.

-

Trifluoromethyl group : Introduces electronic and steric effects.

-

Diazirine ring : Imparts photoreactivity for applications like photoaffinity labeling.

Stepwise Synthesis of Diazirine Derivatives

Diaziridine Formation

-

Oxime Synthesis :

-

React ketone precursors (e.g., 4-(trifluoromethyl)acetophenone) with hydroxylamine hydrochloride in pyridine.

-

Reflux for 1 hour, followed by solvent evaporation and extraction with methylene chloride.

-

Yield : ~90% (crude).

-

-

Diaziridine Cyclization :

Oxidation to Diazirine

-

Dissolve diaziridine in methylene chloride with triethylamine.

-

Add iodine (1.1 equiv) at 0°C, stir until iodine dissolves.

-

Mechanism :

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Oxime Formation | Pyridine, 110°C | Maximizes imine stability |

| Cyclization | Methanol, -78°C | Prevents side reactions |

| Oxidation | CH₂Cl₂, 0°C → RT | Balances reaction rate and selectivity |

Key Insight : Lower temperatures during cyclization reduce decomposition of sensitive intermediates.

Purification Strategies

-

Flash Chromatography :

-

Recrystallization :

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

Comparative Analysis of Synthetic Approaches

Method A: Sequential Functionalization

Method B: Late-Stage Diazirine Installation

-

Prepare 4-(trifluoromethyl)benzaldehyde → Introduce diazirine via iodination.

Industrial Scalability Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group and diazirine ring can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.

Reduction: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds of nearby molecules . This property makes it a valuable tool in photoaffinity labeling and other photochemical applications.

Comparison with Similar Compounds

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : The parent compound lacks the benzaldehyde group, featuring only a phenyl ring attached to the diazirine core .

- Reactivity: Photolyzes rapidly (~65% carbene yield) and exhibits stability in acidic/basic conditions (1 M HCl/NaOH, 75°C for 30 min). Unlike the benzaldehyde derivative, TPD cannot participate in aldehyde-specific conjugation but serves as a precursor for synthesizing functionalized derivatives (e.g., tosylate for nucleophilic substitution) .

- Applications : Primarily used as a standalone photolabeling reagent before functionalization .

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid

- Structure : Replaces the aldehyde with a carboxylic acid group (CAS: 85559-46-2) .

- Reactivity : Activated to NHS esters (e.g., 2,5-Dioxopyrrolidin-1-yl ester) for amine coupling, enabling stable amide bond formation with proteins or peptides .

- Applications : Preferred for bioconjugation in aqueous environments, contrasting with the aldehyde’s use in organic-phase reductive alkylation .

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol

- Structure : Features a hydroxymethyl group instead of an aldehyde .

- Reactivity: Oxidized to the benzaldehyde derivative using MnO₂ or other oxidants. The hydroxyl group allows for esterification or etherification but requires additional steps for conjugation .

- Applications : Intermediate in synthesizing aldehyde or acid derivatives .

Photolysis and Stability

Application-Specific Advantages and Limitations

This compound

- Advantages :

- Limitations: Aldehyde group may oxidize over time, requiring anhydrous storage . Potential side reactions with nucleophiles in complex biological matrices .

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid

- Advantages :

- Limitations :

Commercial Availability and Cost

Biological Activity

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, with the CAS number 128886-88-4, is a compound of increasing interest in the field of chemical biology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H5F3N2O

- Molecular Weight : 214.144 g/mol

- Structure : The compound contains a diazirine moiety which is known for its photoreactive properties, enabling it to form covalent bonds with biomolecules upon UV irradiation.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to serve as a photolabeling agent. This property allows it to interact with various biological targets, including proteins and enzymes.

The diazirine group can undergo photolysis upon exposure to UV light, generating a highly reactive carbene. This carbene can then react with nucleophilic sites in proteins, facilitating the study of protein interactions and functions in biological systems.

Photolabeling Applications

- Protein Interaction Studies : Research has demonstrated that compounds containing diazirine moieties can effectively label proteins in living cells. For instance, a study involving coumarin-fused diazirine showed enhanced fluorescence after cross-linking with target proteins, indicating successful labeling and potential applications in studying protein dynamics and interactions .

- Enzyme Inhibition : Another relevant study investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that these compounds exhibited dual inhibition properties with IC50 values ranging from 46.8 to 137.7 µM for AChE, highlighting the potential of trifluoromethyl-substituted compounds in therapeutic applications targeting neurodegenerative diseases .

Comparative Biological Activity Table

Safety and Handling

Due to its reactive nature, safety precautions must be taken when handling this compound. It is classified as a controlled product and may require specific documentation for purchase and use in laboratory settings.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, and how can reaction efficiency be optimized?

The compound is synthesized via MnO₂-mediated oxidation of a precursor alcohol in THF. Activated MnO₂ (7.5-fold excess) is stirred with the precursor at 23°C overnight, followed by filtration through Celite and purification via flash column chromatography (silica gel, 50% EtOAc/hexanes). This method yields ~52% of the product. Optimization involves controlling reaction time and reagent stoichiometry to minimize side reactions .

Q. Which purification techniques are most effective for isolating this compound?

Flash column chromatography with silica gel and a gradient of ethyl acetate in hexanes (up to 50%) is optimal. Post-purification, ¹H NMR (e.g., δ 9.97 ppm for the aldehyde proton) and mass spectrometry confirm purity and structural integrity. TLC monitoring ensures minimal impurity carryover .

Q. How should researchers characterize the structural and chemical properties of this compound?

Use ¹H NMR (400 MHz, CDCl₃) for functional group identification, high-resolution mass spectrometry (HRMS) for molecular ion validation, and IR spectroscopy to confirm aldehyde and diazirine moieties. Elemental analysis ensures >95% purity, while HPLC monitors batch consistency .

Q. What are the critical storage and handling protocols for this compound?

Store at -20°C under argon or nitrogen to prevent oxidation and moisture uptake. Handle in a fume hood with nitrile gloves due to its GHS Category 2 skin/eye irritation risk. Ethanol is recommended for decontamination .

Advanced Research Questions

Q. How can photoactivation parameters be optimized for this compound in photoaffinity labeling studies?

Irradiation at 300–350 nm for 5–10 minutes under UV light generates reactive carbenes for crosslinking. Control experiments (e.g., dark conditions, competitive inhibitors) distinguish specific labeling. Use quartz cuvettes to avoid UV absorption interference .

Q. What strategies mitigate degradation during long-term biochemical assays?

Store in light-protected vials with desiccants. Avoid protic solvents (e.g., water, methanol) and maintain pH 6–8. Lyophilization with trehalose (1:5 w/w) enhances stability at -80°C for >6 months .

Q. Which analytical methods resolve trace quantification challenges in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., d₄-analog) achieves a detection limit of 0.1 nM. Pre-column derivatization using 2,4-dinitrophenylhydrazine enhances UV detection for HPLC analysis .

Q. How do researchers address contradictory solubility reports in polar vs. nonpolar solvents?

Experimental screenings show >50 mg/mL solubility in DMSO and THF but <1 mg/mL in water. Discrepancies may arise from crystallinity differences; sonication in warm DMF (40°C) improves dispersion .

Q. What mechanistic insights support its use over traditional crosslinkers in protein-ligand interaction studies?

The diazirine group generates carbenes that insert nonspecifically into C-H/N-H bonds, capturing transient interactions missed by NHS esters. Comparative studies show higher efficiency in mapping weak binding sites .

Q. How does its reactivity compare to benzamide/benzonitrile analogs in click chemistry?

The aldehyde enables rapid Schiff base formation with amines (pH 7.4), whereas benzamide/benzonitrile analogs require Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic assays show 10-fold faster conjugation for the aldehyde variant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.